regorafenib monohydrate
Overview
Description
Regorafenib is an oral multi-kinase inhibitor developed by Bayer. It targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is used primarily in the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma .
Mechanism of Action
Target of Action
Regorafenib is a multi-kinase inhibitor that targets various proteins involved in normal cellular functions and pathological processes . The primary targets of Regorafenib include angiogenic receptors (VEGFR1-3, TIE2), stromal receptors (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, RAF) .
Mode of Action
Regorafenib interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition affects normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
Biochemical Pathways
Regorafenib affects several biochemical pathways. For instance, it inhibits the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . It also impacts the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism and the generation of NADPH, a critical molecule for maintaining the cellular redox balance .
Pharmacokinetics
The standard dose of Regorafenib is 160 mg taken orally once daily . The mean relative bioavailability of orally taken Regorafenib is 69% . Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-h dosing interval .
Result of Action
Regorafenib’s action results in significant molecular and cellular effects. It reduces tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . It also induces the expression of damage-associated molecular patterns, such as HMGB1 and CRT, and the release of ATP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, the tumor microenvironment (TME) plays a crucial role in Regorafenib’s action. Regorafenib can modify the TME from multiple aspects, which is different from other tyrosine kinase inhibitors .
Biochemical Analysis
Biochemical Properties
Regorafenib interacts with a variety of enzymes, proteins, and other biomolecules. In biochemical in vitro or cell-based assays, Regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl at concentrations that can be achieved clinically .
Cellular Effects
Regorafenib has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Regorafenib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a series of chemical reactions involving key intermediates. One efficient protocol involves the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, nitration, and reduction reactions . This process avoids the use of column chromatography, reduces reaction requirements, and is cost-saving, resulting in increased yield and purity .
Industrial Production Methods: In industrial settings, regorafenib is produced using optimized synthetic strategies to ensure high yield and purity. The process involves the use of liquid-assisted grinding and slurry methods to synthesize cocrystals of regorafenib with various dicarboxylic acids, improving its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of regorafenib include methyl isobutyryl acetate, dimethylaminopyridine, and dimethylformamide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include the key intermediates and the final regorafenib compound. The formation of cocrystals with dicarboxylic acids also results in improved solubility and stability of the drug .
Scientific Research Applications
Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in cancer research and treatment due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis . Clinical trials have demonstrated its efficacy in improving progression-free survival and overall survival in patients with metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .
Comparison with Similar Compounds
Regorafenib is similar to other multi-kinase inhibitors such as sorafenib, nivolumab, and oxaliplatin. regorafenib is unique due to its broader antiangiogenic properties and more promising antineoplastic activities . Sorafenib, for example, is structurally related to regorafenib but differs by the addition of a fluorine atom, leading to distinct biochemical profiles .
List of Similar Compounds:- Sorafenib
- Nivolumab
- Oxaliplatin
Regorafenib’s unique properties and broad spectrum of kinase inhibition make it a valuable compound in cancer treatment and research.
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
Record name | Regorafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma. | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
755037-03-7, 1019206-88-2 | |
Record name | Regorafenib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Regorafenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Regorafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Regorafenib hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REGORAFENIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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